molecular formula C27H41N3O5 B3025787 Beauveriolide III CAS No. 221111-70-2

Beauveriolide III

Katalognummer B3025787
CAS-Nummer: 221111-70-2
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: VEELKRGSLCNVAR-QVZGIDAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beauveriolide III is a 13-membered cyclodepsipeptide isolated from Beauveria sp . It inhibits acyl-CoA:cholesterol acyltransferase (ACAT) to block the synthesis of cholesteryl ester, leading to a reduction of lipid droplets in macrophages . Beauveriolide III is more potent against ACAT1 than ACAT2 (IC50 5.5 vs. > 20 µM, respectively) .


Synthesis Analysis

Beauveriolide analogues were designed wherein the Leu or D-allo-Ile residue was replaced by photoreactive amino acids possessing methyldiazirine or trifluoromethyldiazirine in the side chains . The methyldiazirine moiety was installed by reaction of methyl ketones with liquid ammonia to provide imine intermediates, followed by treatment with hydroxylamine-O-sulfonic acid to provide the diaziridines .


Molecular Structure Analysis

The molecular formula of Beauveriolide III is C27H41N3O5 . The exact mass is 487.30 and the molecular weight is 487.641 .


Chemical Reactions Analysis

Beauveriolide III has been reported to bind to sterol O-acyltransferase (SOAT), inhibiting its ability to synthesize cholesteryl esters .


Physical And Chemical Properties Analysis

Beauveriolide III is soluble in methanol, ethanol, acetone, acetonitrile, ethyl acetate, and chloroform . It is insoluble in water and hexane .

Wissenschaftliche Forschungsanwendungen

Inhibition of Sterol O-Acyltransferase (SOAT)

BeauIII inhibits sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are endoplasmic reticulum (ER) membrane proteins. Specifically:

Atherosclerosis Prevention

Studies suggest that BeauIII may help inhibit the formation of cholesterol esters in macrophages, immune cells involved in atherosclerosis. This potential makes BeauIII an interesting therapeutic agent for preventing or treating atherosclerosis, although further research is needed.

Lipid Droplet Formation Inhibition

Beauveriolides, including BeauIII, inhibit lipid droplet formation in mouse peritoneal macrophages. By blocking SOAT activity, they reduce the synthesis of cholesteryl ester (CE), a key component of lipid droplets .

Oral Activity in Atherosclerogenic Mouse Models

BeauIII has demonstrated oral activity in atherogenic mouse models. It reduces atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and low-density lipoprotein receptor knockout mice .

Structure-Activity Relationships

Researchers have synthesized various beauveriolide derivatives to explore structure-activity relationships. These derivatives, including biotin-labeled beauveriolide, serve as useful probes for investigating SOAT functions .

Potential Hypercholesterolemia Treatment

Given SOAT’s role in cholesterol metabolism, targeting it could be beneficial for hypercholesterolemia treatment. BeauIII’s inhibition of SOAT activity makes it a promising candidate in this context .

Wirkmechanismus

Target of Action

Beauveriolide III, a naturally occurring cyclodepsipeptide, primarily targets Sterol O-acyltransferase 1 and 2 (SOAT1 and SOAT2) . These are endoplasmic reticulum (ER) membrane proteins that play a crucial role in the synthesis of cholesteryl esters .

Mode of Action

Beauveriolide III inhibits the activity of SOAT1 and SOAT2 . In an enzyme-based assay, Beauveriolide III inhibited both SOAT1 and SOAT2 to a similar extent . In a cell-based assay using soat1-/soat2-expressing chinese hamster ovary (cho) cells, beauveriolide iii selectively inhibited soat1 . This selective inhibition of SOAT1 by Beauveriolide III was reproduced in intact ER fractions prepared from SOAT1/SOAT2-CHO cells .

Biochemical Pathways

The primary biochemical pathway affected by Beauveriolide III is the synthesis of cholesteryl esters . By inhibiting SOAT1 and SOAT2, Beauveriolide III blocks the conversion of cholesterol and long-chain fatty-acyl-CoA to cholesteryl esters . This inhibition disrupts lipid droplet formation in macrophages .

Pharmacokinetics

Beauveriolide iii has been demonstrated to be orally active in atherosclerogenic mouse models , suggesting it has good bioavailability.

Result of Action

The inhibition of SOAT1 and SOAT2 by Beauveriolide III leads to a decrease in the synthesis of cholesteryl esters . This results in reduced lipid droplet formation in macrophages . More importantly, Beauveriolide III has been shown to reduce atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and in low-density lipoprotein receptor knockout mice .

Action Environment

It’s worth noting that the selective inhibition of soat1 by beauveriolide iii was observed in intact er fractions prepared from soat1/soat2-cho cells , suggesting that the cellular environment may play a role in its mode of action.

Eigenschaften

IUPAC Name

(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEELKRGSLCNVAR-QVZGIDAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beauveriolide III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beauveriolide III
Reactant of Route 2
Beauveriolide III
Reactant of Route 3
Beauveriolide III
Reactant of Route 4
Beauveriolide III
Reactant of Route 5
Beauveriolide III
Reactant of Route 6
Beauveriolide III

Q & A

Q1: What is Beauveriolide III and what is its mechanism of action?

A: Beauveriolide III (cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl]) is a cyclic depsipeptide isolated from the fungus Beauveria sp. FO-6979. [] It inhibits the formation of lipid droplets in macrophages by targeting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. [, , ] By inhibiting ACAT, Beauveriolide III reduces the synthesis of cholesteryl ester, ultimately leading to a decrease in lipid droplet accumulation within macrophages. []

Q2: What is the significance of Beauveriolide III's stereochemistry?

A: The stereochemistry of Beauveriolide III, particularly the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety, is crucial for its biological activity. [] Studies using synthetic stereoisomers demonstrated that the (3S,4S) configuration exhibited potent inhibitory activity against lipid droplet accumulation in macrophages, while other isomers displayed weaker effects. [] This highlights the importance of specific stereochemical arrangements for optimal interaction with its target.

Q3: Does Beauveriolide III exhibit selectivity towards ACAT isozymes?

A: Interestingly, while Beauveriolide III can inhibit both ACAT1 and ACAT2 isozymes in microsomal assays, it demonstrates selective inhibition of ACAT1 in intact cells. [] This selectivity is noteworthy because ACAT1 is ubiquitously expressed, including in macrophages, making it a relevant target for anti-atherosclerotic therapies. []

Q4: How has combinatorial synthesis been employed in Beauveriolide III research?

A: Combinatorial synthesis has played a key role in exploring the structure-activity relationship (SAR) of Beauveriolide III and developing more potent analogues. [, ] By utilizing solid-phase synthesis and solution-phase cyclization, researchers generated a diverse library of Beauveriolide analogues, including diphenyl derivatives with significantly increased potency compared to the parent compound. [, ]

Q5: What is the potential therapeutic application of Beauveriolide III?

A: Beauveriolide III exhibits anti-atherosclerotic activity in mouse models. [] Its ability to inhibit lipid droplet formation in macrophages, particularly through selective ACAT1 inhibition, makes it a promising candidate for further investigation as a potential therapeutic agent for atherosclerosis. [] Further research is necessary to fully elucidate its efficacy and safety profile in humans.

Q6: Are there any known limitations or challenges associated with Beauveriolide III?

A6: While Beauveriolide III shows promise, challenges remain. Further research is needed to:

  • Optimize its potency and selectivity: Although some analogues show improved potency, continued SAR studies are crucial. []
  • Investigate long-term effects and toxicity: Data on chronic toxicity and potential adverse effects are limited. []
  • Develop suitable formulations: Strategies to enhance its stability, solubility, and bioavailability for therapeutic use are needed. []

Q7: What analytical techniques are used to characterize and study Beauveriolide III?

A7: Various analytical techniques have been employed to characterize and study Beauveriolide III, including:

  • Spectral analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were used to elucidate its structure and stereochemistry. [, ]
  • Chromatographic methods: High-performance liquid chromatography (HPLC) was employed for isolation, purification, and analysis of Beauveriolide III and its analogues. [, , , ]
  • Cell-based assays: Macrophage cell lines were utilized to assess its ability to inhibit lipid droplet formation and ACAT activity. [, , ]
  • Animal models: Mouse models of atherosclerosis were used to evaluate its in vivo anti-atherosclerotic effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.